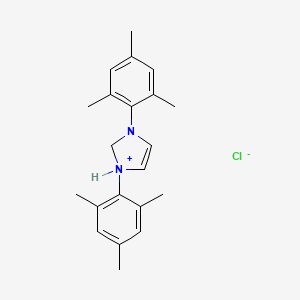
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) is a chemical compound with the molecular formula C21H25ClN2This compound is part of the N-heterocyclic carbene (NHC) family, which are known for their ability to form stable complexes with metals, making them valuable in various catalytic applications .
Preparation Methods
The synthesis of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) typically involves the reaction of 2,4,6-trimethylaniline with glyoxal to form an intermediate, which is then cyclized to produce the imidazolium ring. The final step involves the addition of hydrochloric acid to form the chloride salt . Industrial production methods often use similar synthetic routes but may involve optimization for higher yields and purity.
Chemical Reactions Analysis
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, often facilitated by its metal complexes.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Coordination Chemistry: It forms stable complexes with transition metals, which are used in catalytic processes.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) has a wide range of scientific research applications:
Biology: Its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) primarily involves its role as a ligand in metal complexes. These complexes can facilitate various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.
Comparison with Similar Compounds
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) is unique due to its bulky mesityl groups, which provide steric protection and enhance the stability of its metal complexes. Similar compounds include:
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
- 1,3-Diisopropylimidazolium tetrafluoroborate
These compounds share similar structural features but differ in their steric and electronic properties, which can influence their reactivity and applications.
Properties
Molecular Formula |
C21H27ClN2 |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C21H26N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-12H,13H2,1-6H3;1H |
InChI Key |
DJNXSHDSRQCTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















